Dehydroeffusol
Overview
Description
Mechanism of Action
Dehydroeffusol (DHE) is a phenanthrene compound isolated from the Chinese medicinal plant Juncus effusus . It has been found to have significant biological effects, particularly in the context of cancer and neurodegenerative diseases .
Target of Action
The primary targets of this compound are the Activating Transcription Factor 2 (ATF-2) and c-Jun N-terminal Kinase (JNK) . These proteins play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets, ATF-2 and JNK, modulating their activity and leading to changes in cellular processes . For instance, it inhibits the hypoxia-induced activation of the Wnt/β-catenin pathway in non-small cell lung cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It impacts cancer-associated signaling pathways, including NF-κB, β-catenin, and endoplasmic reticulum stress . In Alzheimer’s disease, it reduces intracellular Zn2+ toxicity, which is linked with induced synthesis of metallothioneins .
Result of Action
This compound has been found to have both in vitro and in vivo anticancer effects . It inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis . In Alzheimer’s disease, it prevents amyloid β1-42-mediated hippocampal neurodegeneration .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, A549 cells (a type of lung cancer cell) were found to be more sensitive to this compound under hypoxic conditions compared with normoxic conditions . This suggests that the efficacy and stability of this compound can vary depending on the cellular environment.
Biochemical Analysis
Biochemical Properties
Dehydroeffusol interacts with various biomolecules in the cell, influencing biochemical reactions. It has been found to inhibit the Wnt/β-catenin pathway, a crucial signaling pathway involved in cell growth and differentiation .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells. It inhibits the growth and tumorigenicity of gastric cancer cells by selectively inducing tumor-suppressive endoplasmic reticulum stress and moderate apoptosis . It also suppresses the expression of vasculogenic mimicry key gene VE-cadherin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the activation of the Wnt/β-catenin pathway, leading to decreased expression of genes involved in cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to inhibit cell viability in a dose- and time-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroeffusol can be synthesized through various organic reactions involving phenanthrene derivatives. The synthetic route typically involves the formation of the phenanthrene core followed by specific functional group modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from Juncus effusus. The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate this compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups on the phenanthrene core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted phenanthrene derivatives, each with distinct biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying phenanthrene derivatives and their reactivity.
Biology: Dehydroeffusol has shown promise in modulating biological pathways, making it a valuable tool for biological research.
Medicine: It has demonstrated potential in treating neurodegenerative diseases such as Alzheimer’s disease by rescuing amyloid β-induced cognitive decline
Comparison with Similar Compounds
Dehydroeffusol is unique among phenanthrene compounds due to its diverse biological activities and low toxicity. Similar compounds include:
Juncusol: Another phenanthrene isolated from Juncus effusus with similar biological activities.
Phenanthrene: The parent compound of this compound, serving as a structural basis for various derivatives.
Phenanthrene Glucosides: Phenanthrene derivatives with glucose moieties, exhibiting distinct biological properties.
This compound stands out due to its specific functional groups and unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-ethenyl-1-methylphenanthrene-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSPKCPIRDPBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415709 | |
Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137319-34-7 | |
Record name | 5-Ethenyl-1-methyl-2,7-phenanthrenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137319-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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